molecular formula C7H8FNO B1446517 2-Fluoro-5-methoxy-3-methylpyridine CAS No. 1228898-05-2

2-Fluoro-5-methoxy-3-methylpyridine

Cat. No. B1446517
CAS RN: 1228898-05-2
M. Wt: 141.14 g/mol
InChI Key: FCDPDKIFMYOXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methoxy-3-methylpyridine is a chemical compound with the molecular formula C7H8FNO . It is used in various chemical reactions and has a molecular weight of 141.15 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methoxy-3-methylpyridine is 1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 . This indicates the presence of seven carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom in the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxy-3-methylpyridine is a liquid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Pharmacology

In pharmacology, 2-Fluoro-5-methoxy-3-methylpyridine is utilized as a building block for the synthesis of various pharmaceutical compounds. Its fluorinated pyridine core is often incorporated into molecules due to its ability to modulate biological activity and improve metabolic stability .

Material Science

This compound plays a role in material science, particularly in the development of organic electronic materials. Its electronic properties can be harnessed to create components for organic light-emitting diodes (OLEDs) and other semiconductor devices .

Chemical Synthesis

2-Fluoro-5-methoxy-3-methylpyridine: is a valuable intermediate in chemical synthesis. It is used in Suzuki-Miyaura coupling reactions, which are pivotal for creating complex organic molecules, including polymers and fine chemicals .

Biochemistry

In biochemistry, this compound is used to study enzyme interactions with substrates. The fluorine atom can act as a probe in ^19F NMR spectroscopy, providing insights into enzyme binding sites and conformational changes .

Environmental Science

Environmental scientists use 2-Fluoro-5-methoxy-3-methylpyridine to understand the environmental fate of fluorinated organic compounds. Its degradation products and interaction with environmental matrices are areas of active research .

Analytical Chemistry

Analytical chemists employ 2-Fluoro-5-methoxy-3-methylpyridine as a standard or reagent in chromatography and mass spectrometry. It helps in the quantification and identification of complex mixtures .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 2-Fluoro-5-methoxy-3-methylpyridine, are of interest in the development of new pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . They are also of interest as potential imaging agents for various biological applications .

properties

IUPAC Name

2-fluoro-5-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPDKIFMYOXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methoxy-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methoxy-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methoxy-3-methylpyridine
Reactant of Route 5
2-Fluoro-5-methoxy-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methoxy-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.